molecular formula C14H18F4N2 B7974299 (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine

Cat. No.: B7974299
M. Wt: 290.30 g/mol
InChI Key: ZROUWTUJRVBYEE-UHFFFAOYSA-N
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Description

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group with fluoro and trifluoromethyl substituents can be introduced via nucleophilic substitution reactions. For example, starting with 4-fluoro-3-(trifluoromethyl)benzyl chloride, the chloride can be substituted with the piperidine ring.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanamine group to a methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The unique electronic properties of the fluoro and trifluoromethyl groups make this compound useful in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It can be used as a probe in biological studies to investigate the effects of fluoro and trifluoromethyl groups on biological activity.

Mechanism of Action

The mechanism of action of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine involves its interaction with molecular targets, such as receptors or enzymes. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets or through hydrogen bonding. The piperidine ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Fluorobenzyl)piperidin-4-yl)methanamine
  • (1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl)methanamine
  • (1-(4-Chloro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine

Uniqueness

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine is unique due to the presence of both fluoro and trifluoromethyl groups on the benzyl ring. This combination can significantly influence the compound’s electronic properties, making it distinct from other similar compounds that may only have one of these substituents. The presence of both groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets.

Properties

IUPAC Name

[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4N2/c15-13-2-1-11(7-12(13)14(16,17)18)9-20-5-3-10(8-19)4-6-20/h1-2,7,10H,3-6,8-9,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROUWTUJRVBYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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